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molecular formula C9H10N4OS B8291338 2-methanesulfinyl-4-(1-methyl-1H-pyrazol-4-yl)-pyrimidine

2-methanesulfinyl-4-(1-methyl-1H-pyrazol-4-yl)-pyrimidine

Cat. No. B8291338
M. Wt: 222.27 g/mol
InChI Key: UJLKEKMILUDAKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08486951B2

Procedure details

The above mixture of 2-methanesulfonyl-4-(1-methyl-1H-pyrazol-4-yl)-pyrimidine and 2-methanesulfinyl-4-(1-methyl-1H-pyrazol-4-yl)-pyrimidine (1 g, 4.2 mmol), 4-amino-3-fluoro-phenol (1.1 g, 8.6 mmol) and K2CO3 (1.2 g, 8.6 mmol) in DMF (10 mL) was heated at 100° C. for 12 h. The reaction was partitioned between H2O and EtOAc (3×50 mL). The combined organics were dried (Na2SO4), concentrated in vacuo and chromatographed to provide 2-fluoro-5-(4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yloxy)benzenamine (402 mg). 1H NMR (400 MHz, DMSO-d6): δ 8.44 (d, J=5.2 Hz, 1H), 8.39 (s, 1H), 8.07 (s, 1H), 7.41 (d, J=5.2 Hz, 1H), 6.98 (t, J=9.6 Hz, 1H), 6.53 (dd, J=5.6, 2.0 Hz, 1H), 6.28 (d, J=8.4 Hz, 1H), 5.25 (br s, 2H), 3.88 (s, 3H). MS (ESI) m/z: 286.2 (M+H+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CS([C:5]1[N:10]=[C:9]([C:11]2[CH:12]=[N:13][N:14]([CH3:16])[CH:15]=2)[CH:8]=[CH:7][N:6]=1)(=O)=O.CS(C1N=C(C2C=NN(C)C=2)C=CN=1)=[O:19].[NH2:32][C:33]1[CH:38]=[CH:37][C:36](O)=[CH:35][C:34]=1[F:40].C([O-])([O-])=O.[K+].[K+]>CN(C=O)C>[F:40][C:34]1[CH:35]=[CH:36][C:37]([O:19][C:5]2[N:10]=[C:9]([C:11]3[CH:12]=[N:13][N:14]([CH3:16])[CH:15]=3)[CH:8]=[CH:7][N:6]=2)=[CH:38][C:33]=1[NH2:32] |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)C1=NC=CC(=N1)C=1C=NN(C1)C
Name
Quantity
1 g
Type
reactant
Smiles
CS(=O)C1=NC=CC(=N1)C=1C=NN(C1)C
Name
Quantity
1.1 g
Type
reactant
Smiles
NC1=C(C=C(C=C1)O)F
Name
Quantity
1.2 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was partitioned between H2O and EtOAc (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
chromatographed

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=C(C=C1)OC1=NC=CC(=N1)C=1C=NN(C1)C)N
Measurements
Type Value Analysis
AMOUNT: MASS 402 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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